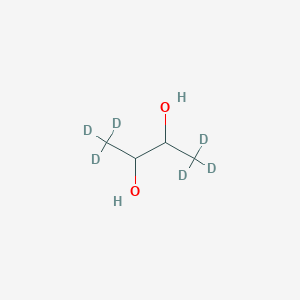
2,3-Butane-1,1,1,4,4,4-D6-diol
Descripción general
Descripción
2,3-Butane-1,1,1,4,4,4-D6-diol is a deuterated form of 2,3-butanediol, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties. The molecular formula for this compound is C4D6H4O2, and it has a molecular weight of 96.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Butane-1,1,1,4,4,4-D6-diol can be synthesized through the hydrolysis of 2,3-epoxybutane in the presence of deuterium oxide (D2O). The reaction proceeds as follows:
(CH3CH)2O+D2O→CH3(CHOH)2CD3
The reaction conditions typically involve the use of a catalyst to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of this compound is similar to the laboratory synthesis but on a larger scale. The process involves the hydrolysis of 2,3-epoxybutane using deuterium oxide in the presence of a suitable catalyst. The product is then purified through distillation or other separation techniques to obtain the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Butane-1,1,1,4,4,4-D6-diol undergoes several types of chemical reactions, including:
Dehydration: This reaction leads to the formation of butanone (methyl ethyl ketone).
Deoxydehydration: This reaction results in the formation of butene.
Common Reagents and Conditions
Dehydration: Typically involves heating the compound in the presence of an acid catalyst.
Deoxydehydration: Requires the presence of a reducing agent such as hydrogen gas.
Major Products
Dehydration: Butanone (methyl ethyl ketone)
Deoxydehydration: Butene
Aplicaciones Científicas De Investigación
2,3-Butane-1,1,1,4,4,4-D6-diol is used in various scientific research applications due to its isotopic properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Butane-1,1,1,4,4,4-D6-diol involves its interaction with molecular targets through hydrogen bonding and isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing valuable insights into the behavior of the compound under different conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol (non-deuterated)
Uniqueness
2,3-Butane-1,1,1,4,4,4-D6-diol is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. The presence of deuterium atoms provides distinct advantages in tracing and studying reaction mechanisms compared to its non-deuterated counterparts .
Propiedades
IUPAC Name |
1,1,1,4,4,4-hexadeuteriobutane-2,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(C([2H])([2H])[2H])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


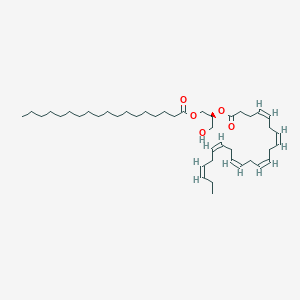
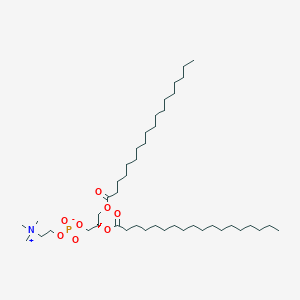

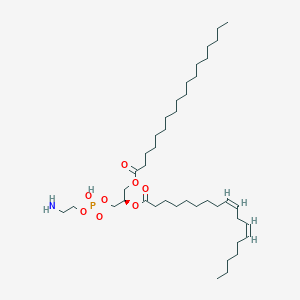
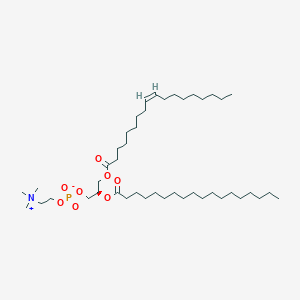
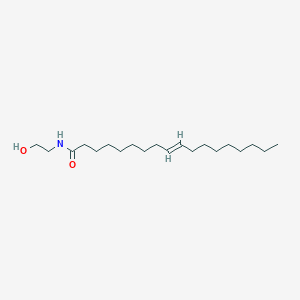
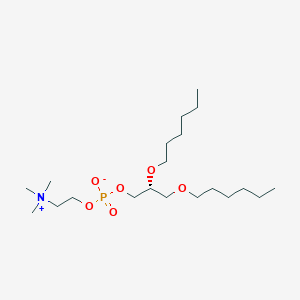
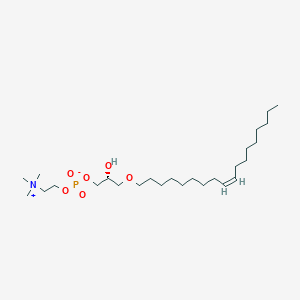
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)
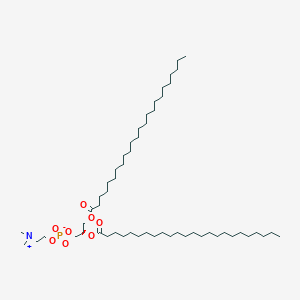
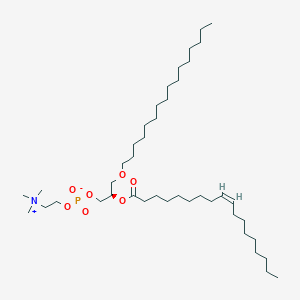
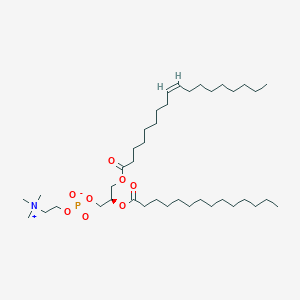
![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044092.png)

